molecular formula C19H22N2O2 B238323 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B238323
M. Wt: 310.4 g/mol
InChI Key: JHBAUVPPLRELHX-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as MMMPB or LY-2812176, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood. However, it has been shown to act as a selective antagonist of the alpha-3 subunit of the GABA-A receptor. This receptor is involved in the regulation of anxiety, pain, and inflammation. This compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammatory bowel disease. This compound has also been shown to exhibit anxiolytic effects in animal models of anxiety disorders. Additionally, this compound has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been shown to exhibit potent and selective effects on the GABA-A receptor and FAAH. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, this compound has not been extensively studied in human subjects, which may limit its potential clinical applications.

Future Directions

There are several future directions for the study of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One potential area of research is the development of more potent and selective analogs of this compound. Another area of research is the study of the effects of this compound on other targets, such as the cannabinoid receptors. Additionally, the potential clinical applications of this compound should be further explored, particularly in the areas of neuropathic pain and anxiety disorders.

Synthesis Methods

The synthesis of 4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to give 4-methyl-N-morpholinobenzamide. This intermediate is then reacted with 4-(chloromethyl)benzyl alcohol to give this compound. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammatory bowel disease.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-18-8-4-16(5-9-18)14-21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

JHBAUVPPLRELHX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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